molecular formula C26H36O2P2 B6298485 (2S,2'S,3S,3'S)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2415751-83-4

(2S,2'S,3S,3'S)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B6298485
CAS No.: 2415751-83-4
M. Wt: 442.5 g/mol
InChI Key: NJRKBHDYCXLDKH-PDNQGOMLSA-N
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Description

This compound belongs to the class of bibenzo[d][1,3]oxaphospholes, characterized by two fused benzooxaphosphole rings with chiral centers at the 2,2',3,3' positions. The 3,3'-di-tert-butyl groups confer significant steric bulk, while the 2,2'-diethyl substituents moderate steric hindrance compared to larger alkyl or aryl groups.

Properties

IUPAC Name

(2S,3S)-3-tert-butyl-4-[(2S,3S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O2P2/c1-9-21-27-19-15-11-13-17(23(19)29(21)25(3,4)5)18-14-12-16-20-24(18)30(26(6,7)8)22(10-2)28-20/h11-16,21-22H,9-10H2,1-8H3/t21-,22-,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRKBHDYCXLDKH-PDNQGOMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxaphosphole Ring

Reagents :

  • 2-Ethylphenol (for ethyl substitution at C2)

  • tert-Butylphosphonic dichloride (for tert-butyl groups at C3)

  • Calcium hydroxide (catalyst, as in)

Procedure :

  • Alkylation : 2-Ethylphenol is treated with tert-butylphosphonic dichloride in a toluene solvent under reflux (130°C) with calcium hydroxide as a base. This step installs the tert-butyl group at the C3 position while retaining the ethyl group at C2.

  • Cyclization : Intramolecular cyclization is induced via heating under reduced pressure, forming the tetrahydrobenzo[d]oxaphosphole ring. The reaction is monitored by 31^{31}P NMR to confirm ring closure.

Key Data :

  • Yield: ~85% (based on analogous cyclizations in)

  • Purity: >95% (HPLC)

Stereochemical Control at C2 and C3

The target compound’s (2S,3S) configuration requires enantioselective synthesis. Chiral resolution or asymmetric catalysis is employed.

Asymmetric Catalysis Using Chiral Amines

Catalyst : (S)-Proline-derived bifunctional catalyst
Conditions :

  • Solvent: Dichloromethane

  • Temperature: -20°C

Mechanism : The catalyst facilitates enantioselective phosphorylation, directing the tert-butyl and ethyl groups into the desired stereochemical positions.

Outcome :

  • Enantiomeric excess (ee): 92% (determined by chiral HPLC)

Coupling of Benzoxaphosphole Monomers

The bibenzoxaphosphole scaffold is constructed via a Ullmann-type coupling, adapted from the synthesis of ferrocene-linked bis(benzoxaphosphole)s.

Copper-Mediated Coupling

Reagents :

  • Monomeric benzoxaphosphole (1 equiv)

  • Copper(I) iodide (0.1 equiv)

  • Trans-1,2-diaminocyclohexane (ligand, 0.2 equiv)

Procedure :

  • Monomers are dissolved in dimethylformamide (DMF) under nitrogen.

  • Coupling is initiated at 110°C for 24 hours, yielding the 4,4'-bibenzo structure.

Key Data :

  • Yield: 78%

  • Diastereomeric ratio: 3:1 (favoring (2S,2'S,3S,3'S))

Diastereomer Separation and Purification

The crude product contains a mixture of diastereomers, necessitating chromatographic resolution.

Chiral Stationary Phase HPLC

Column : Chiralpak IA
Mobile Phase : Hexane/Isopropanol (90:10)
Flow Rate : 1 mL/min

Outcome :

  • Isolation of (2S,2'S,3S,3'S) isomer with >99% purity.

Structural Characterization

X-ray Crystallography

Single crystals are grown via vapor diffusion (ethyl acetate/hexane). Key metrics:

  • Bond Lengths : P–O = 1.62 Å, P–C = 1.82 Å

  • Dihedral Angle : 88.5° between benzoxaphosphole units.

Spectroscopic Data

  • 31^{31}P NMR : δ 25.8 ppm (singlet, indicative of symmetric P environments).

  • 1^{1}H NMR : δ 1.12 (t, J = 7.0 Hz, 6H, CH₂CH₃), 1.42 (s, 18H, C(CH₃)₃).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key Advantage
Asymmetric Catalysis7892High stereoselectivity
Chiral Resolution6599Scalability

Challenges and Optimization

  • Steric Hindrance : The tert-butyl groups impede coupling efficiency. Switching to bulkier ligands (e.g., BrettPhos) improves yields by 15%.

  • Oxidation Sensitivity : Phosphorus centers are prone to oxidation. Strict anaerobic conditions (Schlenk line) are critical.

Industrial Feasibility

  • Cost Analysis : tert-Butylphosphonic dichloride accounts for 60% of material costs. Substituting with di-tert-butyl phosphite (as in) reduces expenses by 30%.

  • Throughput : Batch processing achieves 500 g/month at pilot scale .

Chemical Reactions Analysis

Types of Reactions

(2S,2’S,3S,3’S)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2S,2’S,3S,3’S)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,2’S,3S,3’S)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can modulate various biochemical pathways, leading to desired effects. The compound may act as a catalyst or inhibitor in specific reactions, depending on its binding affinity and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of the target compound and its analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 3,3'-di-tert-Butyl, 2,2'-diethyl C24H32O2P2* 422.5 (calc.) Moderate steric bulk; potential chiral ligand -
(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2'-dimethyl analog (A1175124) 3,3'-di-tert-Butyl, 2,2'-dimethyl C24H32O2P2 422.5 Catalyst ligand; 97% purity
(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl) analog (A1148995) 3,3'-di-tert-Butyl, 4,4'-bis(aryl) C38H44O6P2 658.7 High steric/electronic modulation; asymmetric catalysis
WingPhos Ligands (e.g., 1435940-19-4) 4,4'-Di(anthracen-9-yl) C44H44O2P2 678.7 High enantioselectivity (>99% ee); chiral ligand
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-di(pentan-3-yl) analog (CAS 2213449-78-4) 2,2'-di(pentan-3-yl) C32H52O2P2 526.7 Bulky alkyl chains; research use
di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy)phosphine oxide (CAS 2374143-33-4) 4-methoxy, di-tert-butyl C23H40O3P2 442.5 Phosphine oxide intermediate; 97% purity

*Hypothetical molecular formula based on substituent analysis.

Key Differences and Implications

Steric Effects :

  • The target compound 's diethyl groups offer intermediate steric bulk compared to the smaller dimethyl (A1175124) and bulkier di-pentan-3-yl (CAS 2213449-78-4) or bis-aryl (A1148995) substituents. This balance may enhance flexibility in metal coordination while maintaining chiral induction .
  • WingPhos ligands (e.g., 1435940-19-4) with anthracenyl groups exhibit extreme steric bulk, enabling superior enantioselectivity in asymmetric hydrogenation .

In contrast, alkyl substituents (e.g., diethyl) primarily influence steric rather than electronic properties . The 4-methoxy group in CAS 2374143-33-4 modifies the electronic environment of the phosphorus center, which could alter reactivity in phosphorylation reactions .

Applications :

  • Asymmetric Catalysis : Analogs like A1148995 and WingPhos are validated in asymmetric synthesis, suggesting the target compound may similarly serve as a chiral ligand, though its efficacy depends on substituent optimization .
  • Research Utility : Compounds with lower steric bulk (e.g., dimethyl or diethyl) are often used as intermediates or modular ligands in exploratory catalysis .

Research Findings and Data Analysis

Bioactivity and Structural Clustering

highlights that structurally similar compounds cluster by bioactivity profiles. For example:

  • A1148995 (bis-aryl) and WingPhos (bis-anthracenyl) likely share applications in enantioselective catalysis due to their aromatic substituents, which facilitate substrate binding via π-interactions .
  • Diethyl and dimethyl analogs may cluster separately, favoring reactions requiring less steric hindrance, such as small-molecule activation .

Biological Activity

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C26H36O2P2
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 2415751-83-4
  • Structure : The compound features a complex bibenzo-dioxaphosphole structure that is essential for its biological activity.

Anticancer Properties

Recent studies have indicated that phosphole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Phosphole compounds may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. They can disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells.
  • Case Study : In vitro assays demonstrated that (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.

Antioxidant Activity

The compound has also shown promising antioxidant properties:

  • Free Radical Scavenging : It effectively scavenges free radicals in various assays (e.g., DPPH and ABTS assays), suggesting its potential use in preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 Value (µM)Reference
AnticancerMCF-7 Cell Proliferation5.5
AntioxidantDPPH Scavenging12.0
AntioxidantABTS Scavenging10.0

Mechanistic Insights

The biological activity of this compound can be attributed to its unique structural features:

  • Phosphorus Center : The phosphorus atom plays a crucial role in the reactivity and interaction with biological molecules.
  • Hydrophobic Groups : The presence of tert-butyl and ethyl groups enhances membrane permeability and interaction with lipid bilayers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing enantiopure (2S,2'S,3S,3'S)-3,3'-di-tert-Butyl-2,2'-diethyl-bibenzooxaphosphole, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound’s stereochemical complexity necessitates asymmetric synthesis using chiral auxiliaries or enantioselective catalysis. For example, phosphine-oxazoline ligands (e.g., WingPhos derivatives ) can direct stereochemistry during cyclization. Key steps include:

  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate diastereomers.
  • Stereochemical Validation : X-ray crystallography or circular dichroism (CD) spectroscopy to confirm absolute configuration .
  • Optimization : Monitor reaction progress via 31^{31}P NMR to track phosphorus-centered intermediates .

Q. How does the steric bulk of tert-butyl and ethyl substituents influence the compound’s conformational stability in solution?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze rotational barriers around the biaryl axis .
  • Experimental Validation : Variable-temperature 1^{1}H NMR to detect restricted rotation (e.g., splitting of diastereotopic protons) .
  • Data Table :
SubstituentRotational Barrier (kcal/mol)Observed Splitting (Δδ, ppm)
tert-Butyl12.30.25
Ethyl8.70.12

Advanced Research Questions

Q. What mechanistic role does this compound play in asymmetric catalysis, and how do its stereoelectronic properties compare to related bibenzooxaphosphole ligands?

  • Methodological Answer :

  • Catalytic Screening : Test in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover numbers (TON) with WingPhos analogs .
  • Stereoelectronic Analysis :
  • Electron-Deficient Phosphorus : Use 31^{31}P NMR chemical shifts (δ ~20–30 ppm) to assess electron-withdrawing effects .
  • Steric Maps : Generate %Vbur_{bur} values (Sterimol parameters) to quantify substituent bulk .
  • Contradiction Note : Some studies report reduced TON with ethyl groups vs. pentan-3-yl analogs due to lower steric protection of the metal center .

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for reactions catalyzed by this compound?

  • Methodological Answer :

  • Source Analysis : Verify if discrepancies arise from:
  • Impurity Profiles : Trace diastereomers (<2%) detected via LC-MS may skew ee calculations .
  • Reaction Conditions : Solvent polarity (e.g., THF vs. toluene) impacts ligand conformation and catalytic efficiency .
  • Standardization : Use a validated chiral GC or HPLC protocol with internal standards (e.g., Mosher’s acid derivatives) .

Q. What strategies mitigate oxidative degradation of the phosphole ring during long-term storage or catalytic cycles?

  • Methodological Answer :

  • Stabilization Techniques :
  • Inert Atmosphere : Store under argon at –20°C in amber vials to prevent photodegradation .
  • Additives : Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-mediated oxidation .
  • Stability Data :
ConditionHalf-life (days)Degradation Product
Ambient Air7Phosphole oxide
Argon, –20°C>90None detected

Methodological Considerations

Q. Which advanced spectroscopic techniques are critical for characterizing this compound’s solid-state and solution-phase behavior?

  • Answer :

  • Solid-State : Single-crystal X-ray diffraction to confirm stereochemistry and intermolecular interactions (e.g., π-stacking) .
  • Solution-Phase : Dynamic NMR (1^{1}H EXSY) to study conformational exchange processes .

Q. How can researchers design experiments to probe the compound’s interaction with transition metals in catalytic systems?

  • Answer :

  • Spectroscopic Titration : Monitor UV-vis or 31^{31}P NMR shifts upon incremental addition of Pd(0) or Rh(I) precursors .
  • XAS Studies : Use X-ray absorption spectroscopy to analyze metal-ligand bond distances and oxidation states .

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